

Physical and chemical properties of Spiro[2.5]octan-6-ylmethanol

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Compound of Interest

Compound Name: *Spiro[2.5]octan-6-ylmethanol*

Cat. No.: B592091

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An In-depth Technical Guide to Spiro[2.5]octan-6-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiro[2.5]octan-6-ylmethanol is a unique carbocyclic compound characterized by a spirocyclic fusion of a cyclopropane and a cyclohexane ring, with a primary alcohol functional group. This rigid, three-dimensional scaffold holds significant promise in medicinal chemistry and materials science. The inherent conformational rigidity of spirocyclic systems can lead to enhanced binding affinity and selectivity for biological targets, making them attractive frameworks for the design of novel therapeutics. This technical guide provides a comprehensive overview of the physical and chemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential applications in drug discovery.

Physical and Chemical Properties

The fundamental physical and chemical properties of **Spiro[2.5]octan-6-ylmethanol** are summarized in the table below, providing a valuable resource for its handling, characterization, and application in various experimental settings.

| Property | Value | Reference |
|--|--|---------------------|
| CAS Number | 849671-56-3 | [1] |
| Molecular Formula | C ₉ H ₁₆ O | [1] |
| Molecular Weight | 140.226 g/mol | [1] |
| Physical Form | Liquid | |
| Boiling Point | 219.2 ± 8.0 °C at 760 mmHg | [2] |
| Density | 1.0 ± 0.1 g/cm ³ | [2] |
| Flash Point | 97.8 ± 8.6 °C | [2] |
| LogP (Octanol-Water Partition Coefficient) | 2.26 | [2] |
| Purity | Typically ≥97% | |
| Storage | Sealed in a dry environment at room temperature. | |

Spectroscopic data, including ¹H NMR and ¹³C NMR, are available for the structural confirmation of **Spiro[2.5]octan-6-ylmethanol**.[\[3\]](#)

Experimental Protocols

Synthesis of Spiro[2.5]octan-6-ylmethanol

The synthesis of **Spiro[2.5]octan-6-ylmethanol** is achieved through the cyclopropanation of (4-Methylenecyclohexyl)methanol using a Simmons-Smith reaction.[\[4\]](#)[\[5\]](#) This reaction involves an organozinc carbenoid that reacts with the alkene functionality to form the cyclopropane ring stereospecifically.[\[5\]](#)[\[6\]](#)

Materials and Reagents:

- (4-Methylenecyclohexyl)methanol
- Diiodomethane (CH₂I₂)

- Zinc-Copper couple (Zn-Cu) or Diethylzinc (Et_2Zn)
- Anhydrous diethyl ether or dichloromethane (DCM)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- Preparation of the Simmons-Smith Reagent:
 - Using Zinc-Copper Couple: In a dry, inert atmosphere (e.g., under nitrogen or argon), a round-bottom flask is charged with zinc-copper couple. Anhydrous diethyl ether or DCM is added, followed by the slow, dropwise addition of diiodomethane with stirring. The mixture is typically stirred at room temperature or gently refluxed until the zinc is activated, indicated by the disappearance of the metallic zinc and the formation of a grayish suspension of the organozinc reagent (iodomethylzinc iodide).
 - Using Diethylzinc (Furukawa Modification): In a dry, inert atmosphere, a solution of diethylzinc in a suitable solvent is cooled in an ice bath. Diiodomethane is added dropwise with stirring. The mixture is then allowed to warm to room temperature. This modification often provides better yields and reactivity.^[5]
- Cyclopropanation Reaction:

- A solution of (4-Methylenecyclohexyl)methanol in anhydrous diethyl ether or DCM is added dropwise to the prepared Simmons-Smith reagent at a controlled temperature (often 0 °C to room temperature).
- The reaction mixture is stirred for several hours to overnight, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC). The hydroxyl group in the starting material can direct the cyclopropanation to occur on the same face of the double bond.^[7]
- Work-up and Purification:
 - The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride or sodium bicarbonate.
 - The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted several times with diethyl ether or DCM.
 - The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
 - The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure **Spiro[2.5]octan-6-ylmethanol**.

Characterization

The structure and purity of the synthesized **Spiro[2.5]octan-6-ylmethanol** should be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra will confirm the presence of the spiro[2.5]octane skeleton and the hydroxymethyl group.^[3]
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
- Infrared (IR) Spectroscopy: To identify the characteristic O-H stretching vibration of the alcohol functional group.

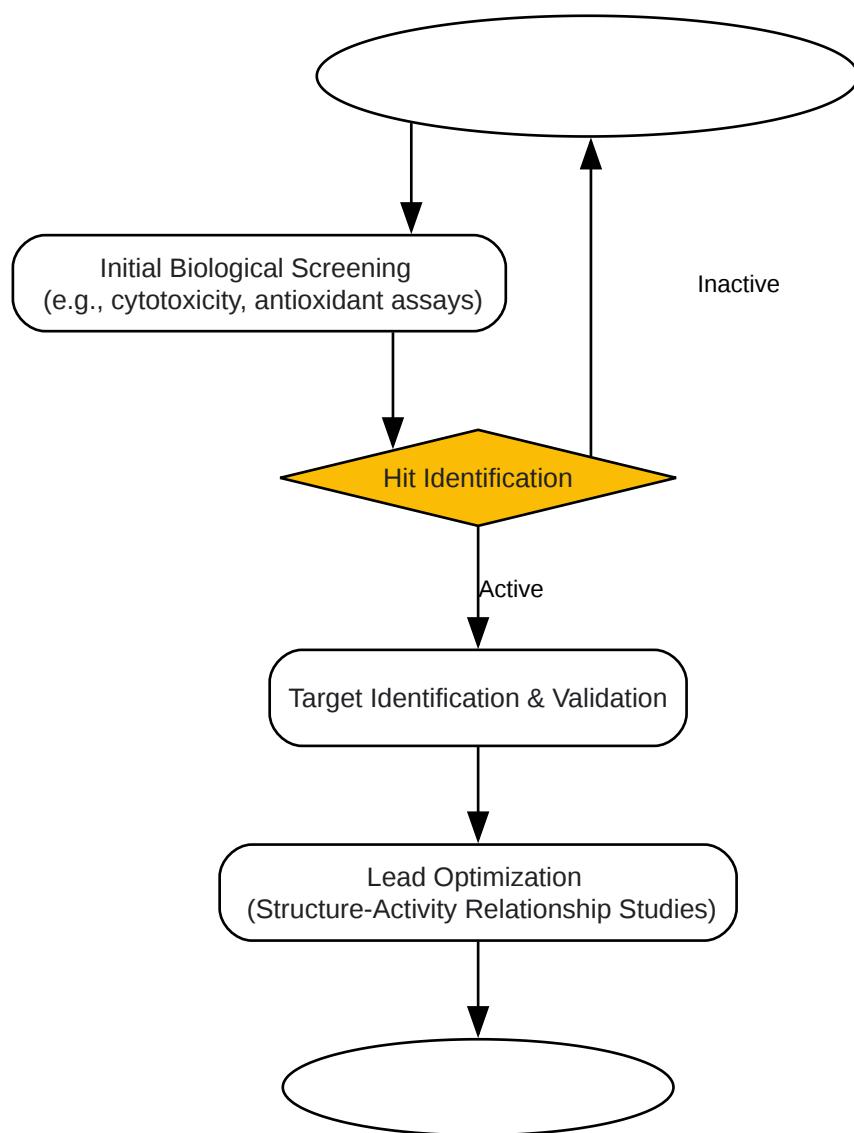
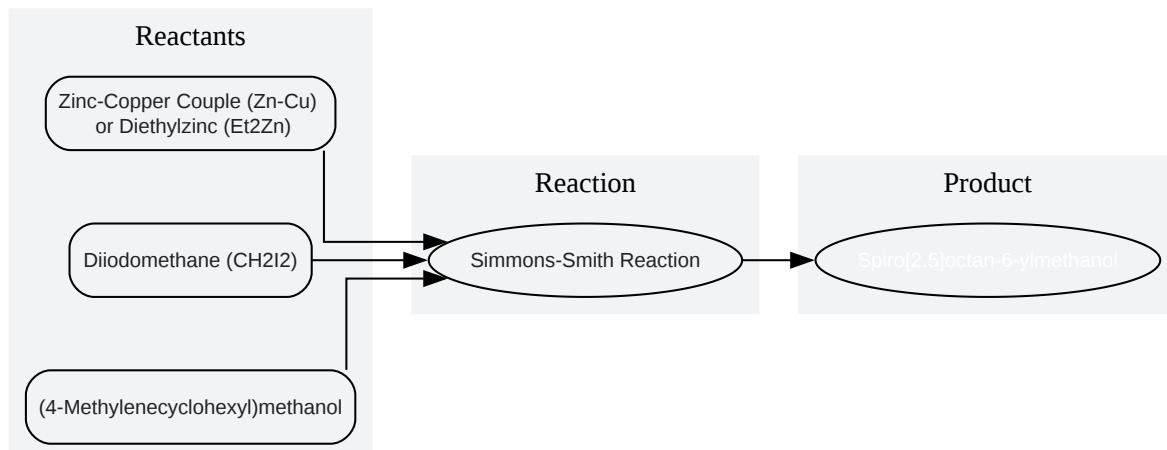
Applications in Drug Development

Spirocyclic scaffolds are of significant interest in drug discovery due to their unique three-dimensional and rigid nature, which can lead to improved binding affinity and selectivity for biological targets.^[8] While specific biological activities of **Spiro[2.5]octan-6-ylmethanol** are not yet extensively documented, the spiro[2.5]octane core is a valuable starting point for the synthesis of novel bioactive molecules.

Derivatives of spiro[2.5]octane have been explored for various therapeutic applications. For instance, spiro compounds have shown potential as antioxidant and anticancer agents.^[9] The introduction of the spiro[2.5]octane moiety can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.

A logical approach to exploring the therapeutic potential of **Spiro[2.5]octan-6-ylmethanol** and its derivatives would involve a systematic biological screening cascade.

Visualizations



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